molecular formula C26H32N2O6 B557865 Fmoc-N-(4-Boc-aminobutyl)-Gly-OH CAS No. 171856-09-0

Fmoc-N-(4-Boc-aminobutyl)-Gly-OH

Katalognummer: B557865
CAS-Nummer: 171856-09-0
Molekulargewicht: 468,54 g/mole
InChI-Schlüssel: MNAXPVXIHALBEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-N-(4-Boc-aminobutyl)-Gly-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and Boc protecting groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Fmoc-N-(4-Boc-aminobutyl)-Gly-OH is widely used in scientific research, particularly in the fields of:

Wirkmechanismus

The mechanism of action of Fmoc-N-(4-Boc-aminobutyl)-Gly-OH involves its role as a building block in peptide synthesis. The compound’s protecting groups prevent unwanted side reactions during the assembly of peptides. The Fmoc group is removed under basic conditions, while the Boc group is removed under acidic conditions, allowing for the sequential addition of amino acids to form the desired peptide sequence .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Fmoc-N-(4-Boc-aminobutyl)-Gly-OH is unique due to the presence of both Fmoc and Boc protecting groups, which provide versatility in peptide synthesis. This dual protection allows for more complex peptide sequences to be synthesized with greater control over the reaction conditions .

Biologische Aktivität

Fmoc-N-(4-Boc-aminobutyl)-Gly-OH is a derivative of glycine that incorporates both the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups. This compound is significant in peptide synthesis and drug development due to its role in facilitating the coupling of peptides and other biomolecules. The biological activity of this compound is primarily assessed through its interactions with various biological systems, including cell lines and receptor binding studies.

  • Molecular Formula : C₁₈H₃₃N₂O₅
  • Molecular Weight : 357.48 g/mol
  • CAS Number : 171856-09-0

This compound is synthesized using solid-phase peptide synthesis (SPPS) techniques. The Fmoc group serves as a temporary protecting group that can be easily removed under basic conditions, allowing for the sequential addition of amino acids. The Boc group provides stability during the synthesis process and is typically removed under acidic conditions.

Synthesis Steps:

  • Activation : The amino acid is activated using coupling agents such as HATU or PyBOP.
  • Coupling : The activated amino acid is coupled to a resin-bound peptide chain.
  • Deprotection : The Fmoc group is removed using a base (e.g., piperidine).
  • Cleavage : After synthesis, the peptide can be cleaved from the resin, typically using trifluoroacetic acid (TFA).

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential therapeutic applications.

Antitumor Activity

Studies have shown that compounds derived from glycine, including those with structural modifications like the one discussed, exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, related glycosylated compounds have demonstrated significant suppression of cell viability in human cancer lines such as HeLa, with IC50 values indicating effective concentrations for therapeutic action .

Receptor Binding Studies

Research indicates that modifications to glycine derivatives can influence their binding affinity to receptors involved in cancer progression. For example, the incorporation of a Boc group can enhance the stability and bioavailability of peptides that target specific receptors overexpressed in tumors, such as neurotensin receptors . This suggests that this compound could be strategically utilized in designing targeted therapies.

Case Studies

  • Neurotensin Receptor Interaction :
    • A study demonstrated that peptides modified with amino acid derivatives similar to this compound showed enhanced binding affinity to neurotensin receptors in cancer cells, leading to improved therapeutic outcomes .
  • Antibody Drug Conjugates (ADCs) :
    • This compound has been employed in the synthesis of ADCs, where it acts as a linker between antibodies and cytotoxic agents. This application highlights its utility in targeted cancer therapy by improving delivery mechanisms while minimizing systemic toxicity .

Data Summary

PropertyValue
Molecular Weight357.48 g/mol
CAS Number171856-09-0
Antitumor Activity (IC50)Varies by derivative; e.g., 22.8 µM for related compounds
ApplicationsPeptide synthesis, ADCs

Eigenschaften

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-14-8-9-15-28(16-23(29)30)25(32)33-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22H,8-9,14-17H2,1-3H3,(H,27,31)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAXPVXIHALBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373278
Record name Fmoc-N-(4-Boc-aminobutyl)-Gly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171856-09-0
Record name Fmoc-N-(4-Boc-aminobutyl)-Gly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-N-(4-Boc-aminobutyl)-Gly-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-N-(4-Boc-aminobutyl)-Gly-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-N-(4-Boc-aminobutyl)-Gly-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-N-(4-Boc-aminobutyl)-Gly-OH
Reactant of Route 4
Fmoc-N-(4-Boc-aminobutyl)-Gly-OH
Reactant of Route 5
Fmoc-N-(4-Boc-aminobutyl)-Gly-OH
Reactant of Route 6
Fmoc-N-(4-Boc-aminobutyl)-Gly-OH

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.